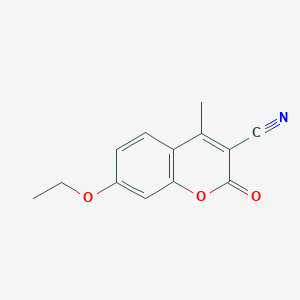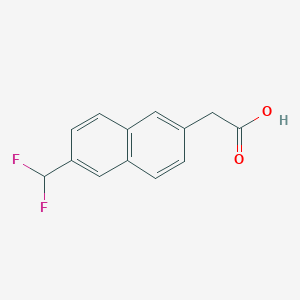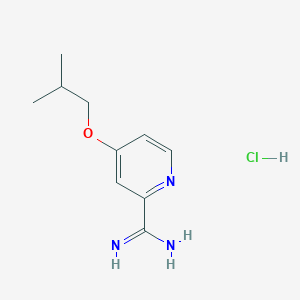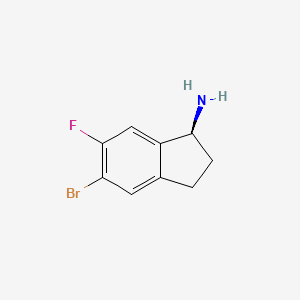
1-Bromo-3,5-dimethyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,5-dimethyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8BrNO2. It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration and bromination of a suitable precursor. One common method involves the nitration of 1,3-dimethylbenzene (m-xylene) to form 1,3-dimethyl-2-nitrobenzene, followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reagent concentration. This approach can enhance yield and purity while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The nitro group is a strong electron-withdrawing group, making the compound less reactive towards further electrophilic substitution.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-bromo-3,5-dimethyl-2-aminobenzene.
Oxidation: Formation of 1-bromo-3,5-dimethyl-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,5-dimethyl-2-nitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,5-dimethyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in electrophilic aromatic substitution, the nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to the nitro group . In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-nitrobenzene: Lacks the methyl groups, making it less sterically hindered.
1-Bromo-3,5-dimethylbenzene: Lacks the nitro group, making it more reactive towards electrophilic substitution.
1-Bromo-2,5-dimethyl-3-nitrobenzene: Similar structure but different substitution pattern.
Uniqueness: 1-Bromo-3,5-dimethyl-2-nitrobenzene is unique due to the combination of electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its reactivity and stability in various chemical reactions .
Eigenschaften
Molekularformel |
C8H8BrNO2 |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
1-bromo-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
JPQRNMLKDJLWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide](/img/structure/B11876867.png)




![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)




